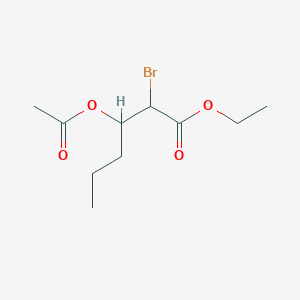

Ethyl 3-(acetyloxy)-2-bromohexanoate

Description

Ethyl 3-(acetyloxy)-2-bromohexanoate is a brominated ester derivative featuring a hexanoate backbone with a bromine atom at the C2 position and an acetyloxy (-OAc) group at C3. Its molecular formula is C₁₀H₁₇BrO₄, combining electrophilic (bromine) and nucleophilic (ester/acetyloxy) functional groups. This compound is primarily utilized in organic synthesis, where its bromine atom facilitates substitution reactions, while the acetyloxy group may act as a leaving group or steric modifier. Its structural complexity enables applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

CAS No. |

62317-40-2 |

|---|---|

Molecular Formula |

C10H17BrO4 |

Molecular Weight |

281.14 g/mol |

IUPAC Name |

ethyl 3-acetyloxy-2-bromohexanoate |

InChI |

InChI=1S/C10H17BrO4/c1-4-6-8(15-7(3)12)9(11)10(13)14-5-2/h8-9H,4-6H2,1-3H3 |

InChI Key |

QMDMXCQQFVFNEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C(=O)OCC)Br)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Synthesis of Ethyl 3-Hydroxyhexanoate :

Hexanoic acid is esterified with ethanol under acid catalysis (e.g., H₂SO₄) to form ethyl hexanoate. Hydroxylation at the β-position is achieved via oxidation or enzymatic methods. - α-Bromination :

The ester is treated with phosphorus tribromide (PBr₃) and bromine (Br₂) in acetic acid. PBr₃ converts the ester into a reactive acyl bromide intermediate, enabling enolization and subsequent bromination at the α-position. - Acetylation :

The hydroxyl group at the β-position is acetylated using acetic anhydride (Ac₂O) and a catalytic acid (e.g., H₂SO₄).

Mechanism :

- Step 1 : PBr₃ reacts with the ester to form an acyl bromide.

- Step 2 : HBr catalyzes enolization, allowing Br₂ to attack the α-carbon.

- Step 3 : Hydrolysis of the acyl bromide regenerates the ester.

- Step 4 : Acetylation introduces the acetyloxy group.

Yield : ~60–75% (over four steps).

Direct Bromination of Ethyl 3-Acetyloxyhexanoate

This one-pot method bypasses intermediate hydroxylation by directly brominating a pre-acetylated ester.

Procedure:

- Synthesis of Ethyl 3-Acetyloxyhexanoate :

Ethyl 3-hydroxyhexanoate is acetylated with Ac₂O. - Bromination :

The acetylated ester is treated with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄. Alternatively, Br₂ in dimethyl sulfoxide (DMSO) with a base (e.g., KOtBu) facilitates electrophilic bromination.

Mechanism :

- Radical Pathway : NBS generates bromine radicals, abstracting an α-hydrogen to form a carbon radical, which reacts with Br₂.

- Electrophilic Pathway : DMSO stabilizes bromonium ions, enabling nucleophilic attack by the ester enolate.

Yield : 50–65% (radical); 70–80% (electrophilic).

Thionyl Chloride-Mediated Bromination

This method leverages thionyl chloride (SOCl₂) to activate the ester for bromination.

Procedure:

- Acid Chloride Formation :

Ethyl 3-hydroxyhexanoate is treated with SOCl₂ to form the corresponding acid chloride. - Bromination :

Br₂ is added to the acid chloride in SOCl₂ solvent, facilitating α-bromination via an enol intermediate. - Esterification and Acetylation :

The brominated acid chloride is esterified with ethanol, followed by acetylation.

Mechanism :

- SOCl₂ converts the ester to an acid chloride, which enolizes more readily.

- Bromination occurs at the α-position, followed by re-esterification and acetylation.

Yield : ~80% (optimized conditions).

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| HVZ with Acetylation | PBr₃, Br₂, Ac₂O | Acidic, Reflux | 60–75 | High selectivity | Multi-step, corrosive reagents |

| Direct Bromination | NBS/AIBN or Br₂/DMSO | Radical/Electrophilic | 50–80 | One-pot synthesis | Requires strict temperature control |

| Thionyl Chloride Method | SOCl₂, Br₂ | Anhydrous, Reflux | 80 | High yield, scalable | SOCl₂ handling hazards |

| Appel Reaction | CBr₄, PPh₃ | Room temperature | 55–70 | Mild conditions | Lower yield, stoichiometric PPh₃ |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetyloxy)-2-bromohexanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted hexanoates with different functional groups.

Hydrolysis: Hexanoic acid and ethanol.

Reduction: 3-(acetyloxy)-2-hexanol.

Scientific Research Applications

Ethyl 3-(acetyloxy)-2-bromohexanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: It is used in the development of novel drug candidates and active pharmaceutical ingredients.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(acetyloxy)-2-bromohexanoate involves its interaction with various molecular targets. The bromine atom and acetyloxy group make it a versatile compound for nucleophilic substitution reactions, allowing it to modify biological molecules and inhibit enzyme activity. The ester group facilitates its incorporation into larger molecular structures, enhancing its utility in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 3-(acetyloxy)-2-bromohexanoate with five analogous compounds, highlighting substituent positions, functional groups, and key properties:

Physical Properties

- Chain Length: Longer chains (e.g., hexanoate vs. butanoate) increase molecular weight and lipophilicity, affecting solubility and boiling points. This compound (C10 chain) is less volatile than ethyl 3-(acetyloxy)butanoate (C8 chain) .

- Polarity: The oxo group in ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate increases polarity compared to acetyloxy-containing analogs, influencing chromatographic behavior and solvent compatibility .

Q & A

Basic: What are the key synthetic strategies for preparing brominated α-carbonyl esters like ethyl 2-bromohexanoate?

Methodological Answer:

Brominated α-carbonyl esters are typically synthesized via α-bromination of their parent esters using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) under radical or acid-catalyzed conditions. For example, ethyl 2-bromohexanoate can be prepared by bromination of ethyl hexanoate at the α-position using Br₂ in the presence of catalytic PCl₃ . Alternatively, Ni-catalyzed cross-coupling reactions with arylboronic acids (e.g., 4-bromophenylboronic acid) have been employed to introduce aryl groups at the α-position .

Key Considerations:

- Reaction temperature and solvent polarity significantly influence regioselectivity.

- Radical initiators (e.g., AIBN) enhance bromination efficiency in non-polar solvents.

Advanced: How do reaction conditions influence stereochemical outcomes in Ni-catalyzed cross-coupling of α-bromo esters?

Methodological Answer:

Ni-catalyzed cross-coupling of α-bromo esters (e.g., ethyl 2-bromohexanoate) with arylboronic acids requires careful optimization to control stereochemistry. Evidence shows that using Ni(PPh₃)₄ as a catalyst and K₃PO₄ as a base in polar aprotic solvents (e.g., THF) yields high coupling efficiency (up to 90% yield) . Stereochemical outcomes depend on:

- Ligand design: Bulky ligands (e.g., PPh₃) favor retention of configuration by stabilizing tetrahedral intermediates.

- Solvent effects: Polar solvents stabilize charged intermediates, reducing racemization.

- Temperature: Lower temperatures (<50°C) minimize epimerization.

Data Contradiction Analysis:

Contradictory yields reported in similar reactions may arise from trace moisture or oxygen, which deactivate Ni catalysts. Rigorous inert atmosphere protocols (e.g., Schlenk line) are critical .

Basic: What analytical techniques are essential for characterizing brominated esters like ethyl 2-bromohexanoate?

Methodological Answer:

- NMR Spectroscopy: ¹H-NMR (e.g., DMSO-d₆) resolves α-bromo substituents (δ 3.8–4.2 ppm for ester protons, δ 1.0–1.5 ppm for alkyl chains) and confirms bromine integration via coupling patterns .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for ethyl 2-bromohexanoate: m/z 223.0).

- Chromatography: Reverse-phase HPLC or silica gel chromatography (eluent: ethyl acetate/hexane) assesses purity and isolates diastereomers .

Advanced: How can stereoisomers of α-acyloxy-α-bromo esters be resolved and characterized?

Methodological Answer:

Stereoisomerism in α-acyloxy-α-bromo esters arises from chiral centers at the brominated carbon and acetyloxy substituents. Resolution strategies include:

- Chiral HPLC: Use of chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .

- Crystallization: Diastereomeric salt formation with chiral amines (e.g., (R)-1-phenylethylamine) .

- Dynamic Kinetic Resolution (DKR): Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer, leaving the desired isomer intact .

Case Study:

Ethyl 3-(acetyloxy)-2-bromohexanoate analogs exhibit four stereoisomers. Circular dichroism (CD) and X-ray crystallography are used to assign absolute configurations .

Basic: What are the common side reactions during bromination of α-carbonyl esters, and how can they be mitigated?

Methodological Answer:

- Over-bromination: Excess Br₂ leads to di- or tri-brominated byproducts. Mitigation: Use stoichiometric NBS and monitor reaction progress via TLC .

- Ester hydrolysis: Prolonged exposure to acidic bromination conditions hydrolyzes the ester. Mitigation: Employ anhydrous solvents (e.g., dry CCl₄) and minimize reaction time .

- Radical chain termination: Premature quenching by oxygen. Mitigation: Degas solvents and maintain inert atmosphere .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions of α-bromo esters?

Methodological Answer:

Electron-withdrawing groups (e.g., acetyloxy) at the β-position (C-3) deactivate the α-carbonyl ester toward nucleophilic attack by lowering electron density at the reaction center. This necessitates stronger nucleophiles (e.g., arylboronic acids with electron-donating substituents) or elevated temperatures (80–100°C) . Computational studies (DFT) show that substituent effects correlate with Hammett σ⁺ values, with ρ ≈ 2.1 for Ni-catalyzed couplings .

Basic: What safety protocols are critical when handling brominated esters in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact with corrosive bromine residues .

- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile brominated compounds .

- Waste Disposal: Neutralize residual bromine with Na₂S₂O₃ before aqueous disposal .

Advanced: How can reaction scalability issues in Ni-catalyzed cross-couplings be addressed for industrial research?

Methodological Answer:

- Catalyst Loading: Reduce Ni(PPh₃)₄ loading from 10 mol% to 2 mol% by substituting with cheaper ligands (e.g., dppf) without compromising yield .

- Solvent Recycling: Implement distillation recovery for THF/ethyl acetate mixtures to reduce costs .

- Continuous Flow Systems: Improve heat/mass transfer and reduce reaction time (from 24h batch to 2h flow) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.